molecular formula C16H16ClN3 B2998802 2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile CAS No. 337474-61-0

2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile

Cat. No. B2998802
CAS RN: 337474-61-0
M. Wt: 285.78
InChI Key: HMGWZVBUQOCBNR-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile” is a complex organic molecule. It contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), an isobutyl group (a four-carbon branch), and a nitrile group (CN). These functional groups suggest that this compound could participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the chlorophenyl group could take part in electrophilic aromatic substitution reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features suggest potential as a scaffold for designing novel pharmaceutical agents. Researchers can explore modifications to enhance its bioactivity, solubility, and selectivity. For instance, derivatives of this compound may exhibit anticancer, antibacterial, or antiviral properties. Further studies are needed to validate these effects and optimize drug-like properties .

Fluorescent and Photoluminescent Materials

Certain 2-(dicyanomethyl)pyridine derivatives, including those related to our compound, have pronounced fluorescent and photoluminescent properties. These materials find applications in sensors, imaging, and optoelectronic devices. Researchers can investigate the synthesis of fluorescent derivatives based on this scaffold .

Materials Science and Coordination Chemistry

The compound’s unique structure, containing both cyano and chlorophenyl groups, makes it interesting for coordination chemistry. It could serve as a ligand in metal complexes, potentially influencing their reactivity, luminescence, or catalytic properties. Researchers can explore its coordination behavior with various transition metals .

Organic Synthesis and Cyclization Reactions

The malononitrile dimer, a precursor to our compound, is a versatile building block. Researchers can utilize it for cyclization reactions, forming partially saturated or polyfunctional derivatives. Investigating its reactivity with unsaturated nitriles or their precursors may yield new compounds with diverse applications .

Analytical Chemistry and Sensors

Given its unique structure, the compound could be employed in chemical sensors. Researchers can explore its interaction with specific analytes, potentially leading to selective and sensitive detection methods. The presence of the chlorophenyl group may enhance selectivity for certain targets .

Materials for Organic Electronics

As organic electronics continue to advance, compounds like ours become relevant. Researchers can investigate its use as a component in organic semiconductors, light-emitting diodes (LEDs), or field-effect transistors (FETs). The electron-withdrawing cyano groups may influence charge transport properties .

Future Directions

The future research directions for “2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-10(2)7-11-8-13(14(9-18)16(19)20-11)12-5-3-4-6-15(12)17/h3-6,8,10H,7H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGWZVBUQOCBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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